molecular formula C10H7N3 B081468 3H-imidazo[4,5-h]quinoline CAS No. 14993-03-4

3H-imidazo[4,5-h]quinoline

Cat. No. B081468
CAS RN: 14993-03-4
M. Wt: 169.18 g/mol
InChI Key: RHKWIGHJGOEUSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3H-imidazo[4,5-h]quinoline is a type of heterocyclic compound . It is a food-derived carcinogen found in high-temperature cooked meats and tobacco smoke . It is also a potent mutagen in the Ames test .


Synthesis Analysis

The synthesis of imidazo[4,5-h]quinoline involves a decarboxylative cyclization under metal-free conditions . This process uses α-amino acids and 2-methyl quinolines to produce a variety of imidazo[1,5-a]quinolines with moderate to good yields . Another approach involves a one-pot reaction of 1-alkyl-5-nitro-1H-benzoimidazoles with 2-(1-benzofuran-3-yl)acetonitrile in methanol in the presence of potassium hydroxide .


Molecular Structure Analysis

The structure of this compound and its derivatives is confirmed based on their spectral and analytical data .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include decarboxylative cyclization and intramolecular nucleophilic attack .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound derivatives are determined by their spectral (FT-IR, 1H NMR, 13C NMR) and analytical data . Their optical properties reveal high fluorescence quantum yields .

Scientific Research Applications

  • Phosphatidylinositol 3-Kinase/Protein Kinase B Pathway Modulation : Imidazo[4,5-c]quinoline derivatives have been identified as potent modulators of the PI3K/PKB pathway, leading to clinical development candidates. Their structure-activity relationship (SAR) data and biological profiling in cellular and in vivo settings have been extensively studied (Stauffer et al., 2008).

  • Dipeptidyl Peptidase 4 Inhibition : The 2-aminosubstituted 3H-imidazo[4,5-c]quinolin-4(5H)-ones, a subclass of these compounds, have shown significant inhibition of dipeptidyl peptidase 4, an enzyme implicated in metabolic diseases. This discovery led to the development of a novel and efficient synthesis method for these compounds (Ikuma & Nakahira, 2011).

  • Protonation and Tautomerization Studies : Theoretical calculations on imidazo[4,5-f]quinolines suggest that the first protonation occurs at the pyridine nitrogen atom, and the preferred tautomeric form is the 3H form. These findings provide insights into the basicity and chemical behavior of these compounds in different environments (Öǧrefr & Kaniskan, 1993).

  • Allosteric Enhancement at Human A3 Adenosine Receptors : A series of 1H-imidazo-[4,5-c]quinolines were identified as selective allosteric enhancers of human A3 adenosine receptors. This discovery has implications for treating conditions like brain ischemia and other hypoxic conditions (Gao et al., 2002).

  • Amine Oxidase Inhibition : Certain derivatives of 3H-imidazo[4,5-h]quinoline and its isomers have been evaluated for their ability to inhibit copper and FAD dependent amine oxidases. These findings are significant in understanding the interaction of these compounds with enzymes involved in neurotransmitter metabolism (Chimenti et al., 1987).

  • Mutagenicity Studies : Research on derivatives of 3H-imidazo[4,5-f]quinoline in Ames test provides insights into their mutagenic properties. Such studies are crucial for assessing the safety and potential carcinogenicity of these compounds (Grivas & Jägerstad, 1984).

  • Bronchodilatory Activity : Novel 3-substituted imidazo[4,5-c]quinolin-4(5H)-ones have been evaluated for their bronchodilatory activity, indicating potential applications in respiratory conditions (Suzuki et al., 1992).

  • Antiviral Activity via Interferon Induction : Certain 1H-imidazo-[4,5-c]quinolines induce cytokine production, especially interferon (IFN), displaying potential antiviral activity. This led to the development of imiquimod, an agent approved for various dermatological conditions (Gerster et al., 2005).

Future Directions

The future directions for 3H-imidazo[4,5-h]quinoline research could involve its use in dye-sensitized solar cells (DSSCs). Fluorescent heterocyclic compounds like this compound show exceptional electrical and optical properties and can function as organic photosensitizers in DSSCs .

properties

IUPAC Name

3H-imidazo[4,5-h]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3/c1-2-7-3-4-8-10(13-6-12-8)9(7)11-5-1/h1-6H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHKWIGHJGOEUSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C3=C(C=C2)NC=N3)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90513851
Record name 3H-Imidazo[4,5-h]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90513851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

14993-03-4
Record name 3H-Imidazo[4,5-h]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90513851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3H-imidazo[4,5-h]quinoline
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3H-imidazo[4,5-h]quinoline
Reactant of Route 3
Reactant of Route 3
3H-imidazo[4,5-h]quinoline
Reactant of Route 4
3H-imidazo[4,5-h]quinoline
Reactant of Route 5
Reactant of Route 5
3H-imidazo[4,5-h]quinoline
Reactant of Route 6
Reactant of Route 6
3H-imidazo[4,5-h]quinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.